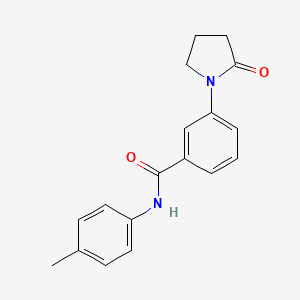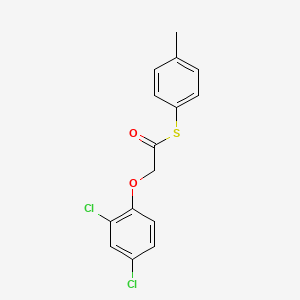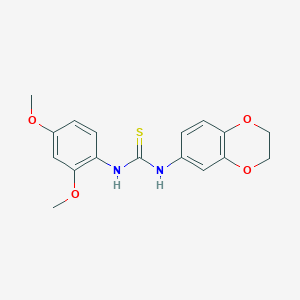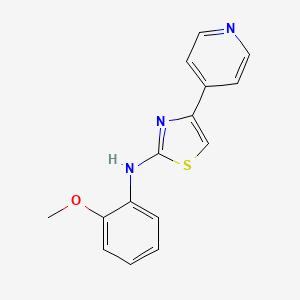
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide, also known as BDMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival.
科学研究应用
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit GSK-3 activity in various cell types, including neuronal cells, cancer cells, and stem cells. This inhibition of GSK-3 activity has been linked to various cellular processes, including cell differentiation, proliferation, and survival.
作用机制
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide acts as a highly potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell differentiation, and apoptosis. This compound inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to promote neuronal differentiation and survival, inhibit cancer cell proliferation and survival, and enhance the survival and differentiation of stem cells. This compound has also been shown to regulate glycogen metabolism and gene expression.
实验室实验的优点和局限性
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3, making it suitable for studying the role of GSK-3 in various cellular processes. This compound has also been optimized for high yields and purity, making it suitable for large-scale experiments. However, this compound also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the effects of this compound on cellular processes can be complex and context-dependent, making it challenging to interpret experimental results.
未来方向
There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide. One potential direction is to investigate the effects of this compound on different cell types and in different disease models. Another potential direction is to explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, further research is needed to understand the complex and context-dependent effects of this compound on cellular processes. Overall, the study of this compound has the potential to provide valuable insights into the role of GSK-3 in various cellular processes and to identify new therapeutic targets for the treatment of various diseases.
合成方法
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide involves the reaction of 4-bromo-2,3-dimethylphenylamine with 2-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
属性
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-10(2)13(8-7-12(9)16)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUBHGQJHKAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)



![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)